molecular formula C17H22N2O3 B10955385 ethyl 4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]piperazine-1-carboxylate

ethyl 4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]piperazine-1-carboxylate

Cat. No.: B10955385
M. Wt: 302.37 g/mol
InChI Key: QIFYWSQNBKIGCL-CMDGGOBGSA-N
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Description

ETHYL 4-[(E)-3-(4-METHYLPHENYL)-3-OXO-1-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a tetrahydropyrazine ring, which is substituted with an ethyl ester group and a (E)-3-(4-methylphenyl)-3-oxo-1-propenyl group

Preparation Methods

The synthesis of ETHYL 4-[(E)-3-(4-METHYLPHENYL)-3-OXO-1-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves a multi-step process. One common synthetic route includes the condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with tetrahydropyrazine under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .

Chemical Reactions Analysis

ETHYL 4-[(E)-3-(4-METHYLPHENYL)-3-OXO-1-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 4-[(E)-3-(4-METHYLPHENYL)-3-OXO-1-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

ETHYL 4-[(E)-3-(4-METHYLPHENYL)-3-OXO-1-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

ethyl 4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H22N2O3/c1-3-22-17(21)19-12-10-18(11-13-19)9-8-16(20)15-6-4-14(2)5-7-15/h4-9H,3,10-13H2,1-2H3/b9-8+

InChI Key

QIFYWSQNBKIGCL-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)/C=C/C(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCOC(=O)N1CCN(CC1)C=CC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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